5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole
Description
Structural Overview and Nomenclature
5-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Its molecular formula is $$ \text{C}{11}\text{H}{8}\text{BrF}{3}\text{N}{2} $$, with a molecular weight of 305.09 g/mol. The IUPAC name reflects its substitution pattern: a bromine atom at the ortho position (C2) and a trifluoromethyl group at the para position (C5) on the phenyl ring, which is attached to the pyrazole core at the C5 position. The pyrazole nitrogen at the N1 position is methylated, conferring steric and electronic modifications.
The SMILES notation $$ \text{CN1N=CC=C1C2=CC(C(F)(F)F)=CC=C2Br} $$ captures the connectivity, while X-ray crystallography confirms planar geometry with bond lengths consistent with aromaticity. The trifluoromethyl group ($$-\text{CF}_3$$) and bromine atom introduce significant electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Historical Context of Fluorinated Pyrazole Derivatives
Fluorinated pyrazoles emerged as a critical class of compounds in the late 20th century, driven by the demand for bioactive molecules with enhanced metabolic stability and lipophilicity. Early work on trifluoromethylation, such as the McLoughlin-Thrower reaction (1968), laid the groundwork for introducing $$-\text{CF}_3$$ groups into aromatic systems. The discovery of pyrazole’s biological relevance, including its role in pharmaceuticals like celecoxib, spurred interest in fluorinated analogs.
Between 2011 and 2023, advances in transition-metal catalysis and electrophilic fluorination enabled precise functionalization of pyrazole cores, as exemplified by the synthesis of 3-trifluoromethylpyrazoles via hypervalent iodine reagents. These developments positioned this compound as a versatile intermediate in medicinal and agrochemical research.
Position in Heterocyclic Chemistry
As a heterocyclic compound, pyrazole’s dual nitrogen atoms enable diverse non-covalent interactions, including hydrogen bonding and dipole-dipole forces, which are critical for binding biological targets. The substitution pattern of this compound—particularly the ortho-bromo and para-trifluoromethyl groups—enhances its electron-deficient character, making it a substrate for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig animations.
In comparison to non-fluorinated analogs, the trifluoromethyl group increases ring stability against oxidative degradation, a property leveraged in the design of long-acting fungicides and kinase inhibitors. The bromine atom serves as a synthetic handle for further derivatization, enabling access to libraries of substituted pyrazoles for structure-activity relationship studies.
Significance in Organofluorine Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, with approximately 30–50% of recent pharmaceuticals containing fluorine. In this compound, the $$-\text{CF}_3$$ group contributes to enhanced membrane permeability and resistance to cytochrome P450-mediated metabolism, prolonging biological half-life.
Electron-withdrawing effects from $$-\text{CF}_3$$ also polarize the phenyl ring, directing electrophilic substitution to the meta position and facilitating regioselective functionalization. This electronic modulation is critical in agrochemicals, where fluorine’s hydrophobicity improves foliar adhesion and rainfastness. The compound’s unique interplay of bromine and fluorine substituents exemplifies the synergy between halogenation and fluorination in optimizing physicochemical properties.
Properties
IUPAC Name |
5-[2-bromo-5-(trifluoromethyl)phenyl]-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2/c1-17-10(4-5-16-17)8-6-7(11(13,14)15)2-3-9(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLXZEXBQRRRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Methyl-5-Hydroxypyrazole Intermediates
A foundational step in pyrazole synthesis involves constructing the 1-methyl-5-hydroxypyrazole intermediate, which can be further functionalized:
- Method: React dimethyl malonate with formamide compounds (e.g., DMF) and alkylating agents (dimethyl sulfate or diethyl sulfate) under alkaline conditions (e.g., triethylamine) at 30–90 °C to form a substituted intermediate.
- Cyclization: Treat the intermediate with methylhydrazine or hydrazine hydrate in solvent to cyclize to the pyrazole ring.
- Hydrolysis and Decarboxylation: Acid treatment yields 1-methyl-5-hydroxypyrazole.
This method provides a versatile intermediate for further halogenation or substitution.
Halogenation to Introduce the Bromine Substituent on Pyrazole
The 5-position bromination of 1-methylpyrazole is achieved via:
- Reagents: Use of bromine (Br2) or iron(III) bromide (FeBr3) as a catalyst in an organic solvent such as methyl tert-butyl ether at 0 °C to room temperature.
- Procedure: Slowly add bromine to a cooled solution of 1-methylpyrazole, stir until reaction completion (monitored by TLC), then quench and purify.
- Yield: High yields (~90%) of 5-bromo-1-methylpyrazole with high purity (~98%) are reported.
- Characterization: Confirmed by ^1H-NMR showing characteristic signals at δ 7.43 and 6.41 ppm for pyrazole protons.
Introduction of the 2-Bromo-5-(trifluoromethyl)phenyl Group
The aromatic substituent bearing bromine and trifluoromethyl groups is typically introduced via palladium-catalyzed cross-coupling reactions:
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- A one-pot, three-step protocol involving Sonogashira coupling of 4-ethynyl-5-(trifluoromethyl)-1H-pyrazole with aryl halides.
- Conditions include Pd(OAc)2 (3 mol%), XPhos ligand (6 mol%), CuI (10 mol%), triethylamine base, and DMF solvent at 80 °C.
- The trifluoromethyl substituent on pyrazole complicates the reaction, requiring the use of XPhos ligand for effective catalysis.
- Yields up to 72% are reported for related pyrazole-aryl coupling products.
Alternative Cross-Coupling Approaches:
- Suzuki or Stille couplings can be adapted to attach the 2-bromo-5-(trifluoromethyl)phenyl moiety to the pyrazole core, starting from suitably functionalized pyrazole and aryl boronic acids or stannanes.
Functional Group Transformations and Final Assembly
- After obtaining 5-bromo-1-methylpyrazole, further functionalization such as trifluoromethylation or coupling with 2-bromo-5-(trifluoromethyl)phenyl derivatives is carried out.
- Photocatalytic trifluoromethylation methods under visible light catalysis have been reported for related pyrazole derivatives, enhancing the trifluoromethyl group incorporation.
- Alkylation or substitution reactions under basic conditions (e.g., KOH or NaOH in THF) facilitate the introduction of difluoromethoxy or trifluoromethyl groups on pyrazole rings, which can be adapted for the target compound.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Optimization Notes
- The presence of trifluoromethyl groups on the pyrazole ring significantly affects reaction kinetics and yields, necessitating tailored catalysts and ligands such as XPhos for cross-coupling reactions.
- Temperature control is critical: elevated temperatures (around 80 °C) optimize yields, while too high temperatures (100 °C) cause decomposition.
- The choice of base and solvent influences the alkylation and cyclization steps, with triethylamine and DMF being preferred for their balance of reactivity and stability.
- Photocatalytic methods provide mild conditions for trifluoromethylation, expanding the scope of functional group tolerance and improving selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce oxides or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that pyrazole derivatives, including 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole, exhibit potent antimicrobial properties. A study demonstrated that compounds with trifluoromethyl groups significantly inhibit the growth of drug-resistant bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .
- Inhibition of Enzymes : The compound has been studied for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. Selective inhibition of MAO-B could provide therapeutic benefits in conditions like Parkinson's disease .
- Anticancer Properties : The compound's structural features allow it to interact with various biological targets, making it a candidate for anticancer drug development. Early studies suggest that pyrazole derivatives can induce apoptosis in cancer cells, although further research is necessary to establish efficacy and safety in clinical settings .
Material Science Applications
- Fluorinated Materials : The incorporation of trifluoromethyl groups into materials enhances their thermal stability and chemical resistance. This property is crucial for developing advanced polymers and coatings that require durability under harsh conditions .
- Organic Electronics : Pyrazole derivatives are being explored for use in organic semiconductors due to their electronic properties. The ability to tune the electronic characteristics through structural modifications allows for the design of materials suitable for organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized various pyrazole derivatives, including this compound, and tested their efficacy against multiple bacterial strains. The results indicated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 0.25 µg/mL, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Neuroprotective Effects
In a pharmacological study focusing on neuroprotection, the compound was evaluated for its effects on neuronal cell lines exposed to oxidative stress. Results showed that treatment with this compound reduced cell death and improved cell viability compared to control groups, suggesting its potential role in neuroprotective therapies for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
A. Halogen Substituents (Br vs. Cl)
- Bromo Derivatives: The bromine atom in the target compound (MW = 318.06 g/mol) increases molecular weight compared to chloro analogs (e.g., 370.77 g/mol in ).
- Chloro Derivatives : Chloro-substituted pyrazoles (e.g., ) exhibit antimicrobial activity but may have lower metabolic stability due to weaker carbon-halogen bonds .
B. Trifluoromethyl Group Effects
- The -CF₃ group enhances lipophilicity (logP ≈ 3.5–4.0), improving membrane permeability. This is critical for central nervous system (CNS)-targeted drugs .
- In contrast, non-fluorinated analogs (e.g., 5-hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole) show reduced stability due to the absence of electron-withdrawing groups .
C. Ring Saturation and Conformation
- Dihydropyrazoles (e.g., ) exhibit non-planar ring structures, enabling diverse hydrogen-bonding patterns (e.g., N–H⋯O interactions) that influence crystal packing and solubility .
- Fully aromatic pyrazoles (e.g., the target compound) display rigid, planar geometries, favoring π-π stacking interactions in protein binding .
Biological Activity
5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Synthesis of this compound
The synthesis of this pyrazole derivative typically involves the reaction of suitable precursors under controlled conditions. One common method includes the use of arylhydrazines and appropriate carbonyl compounds, which can yield various substituted pyrazoles, including the target compound. The synthesis process often requires careful optimization of reaction conditions to improve yield and purity.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Compounds containing the 1H-pyrazole structure have been shown to inhibit the growth of various cancer cell types, including:
- Lung cancer
- Breast cancer (MDA-MB-231 cells)
- Liver cancer (HepG2 cells)
This suggests that derivatives like this compound could be promising candidates for further development as anticancer agents .
Antimicrobial Activity
In addition to anticancer effects, studies have demonstrated that certain pyrazole derivatives possess antimicrobial properties. For instance, compounds with trifluoromethyl substitutions have shown effectiveness against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). These compounds can disrupt biofilm formation and exhibit low toxicity to human cells, indicating a potential for therapeutic use .
Anti-inflammatory Properties
The pyrazole scaffold has also been linked to anti-inflammatory activities. Some derivatives have been evaluated for their ability to reduce inflammation in various models, showing comparable effects to established anti-inflammatory drugs like indomethacin .
Case Studies
Several studies highlight the biological activities of pyrazole derivatives:
- Anticancer Evaluation : A study synthesized multiple pyrazole analogs and assessed their antiproliferative effects on cancer cell lines. Results indicated that certain compounds effectively inhibited cell proliferation and induced apoptosis in cancer cells, making them potential candidates for drug development .
- Antimicrobial Testing : Another investigation focused on the synthesis of N-(trifluoromethyl)phenyl substituted pyrazoles, which demonstrated potent activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. The most effective compounds eradicated preformed biofilms and showed a selectivity factor greater than 20 against human embryonic kidney cells .
- Anti-inflammatory Activity : Research on various pyrazole derivatives revealed their capacity to mitigate inflammation in animal models, showcasing their therapeutic potential in treating inflammatory diseases .
Data Summary
The following table summarizes key findings regarding the biological activities of this compound and related compounds:
| Biological Activity | Test System/Model | Result Summary |
|---|---|---|
| Anticancer | MDA-MB-231, HepG2 | Significant inhibition of cell proliferation |
| Antimicrobial | MRSA, Enterococcus spp. | Effective against antibiotic-resistant strains |
| Anti-inflammatory | Animal models | Comparable efficacy to indomethacin |
Q & A
Q. How can crystallographic data be used to rationalize unexpected solubility properties?
- Methodological Answer : Calculate packing coefficients (PLATON) and identify intermolecular interactions (e.g., halogen bonding between Br and F). Low solubility in polar solvents correlates with tight packing and strong van der Waals interactions .
Safety and Handling
Q. What safety protocols are critical for handling brominated pyrazole derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
